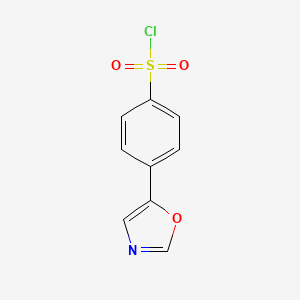

4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride

Beschreibung

4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an oxazole ring at the 4-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Eigenschaften

IUPAC Name |

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGUTLAPXWBIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380059 | |

| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-66-4 | |

| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes to 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

Two-Step Synthesis via Oxazole Formation and Sulfonation

The most widely documented approach involves two sequential steps:

- Synthesis of the 1,3-oxazole-benzene intermediate .

- Conversion of the sulfonic acid group to sulfonyl chloride .

Oxazole Ring Formation

The oxazole moiety is typically introduced via cyclization reactions. For example, a cyclopropyl amide intermediate is treated with phosphoryl chloride (POCl₃) to form the 1,3-oxazole ring. This step is followed by purification via chromatography, yielding the oxazole-substituted benzene derivative.

Sulfonation and Chlorination

The sulfonic acid precursor is reacted with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) under controlled conditions. This one-pot sulfonation-chlorination process avoids the need for isolating intermediates, streamlining production. The reaction proceeds as:

$$

\text{4-(1,3-Oxazol-5-yl)benzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

This method achieves high yields (85–92%) with minimal byproducts.

Alternative Single-Step Industrial Protocols

Industrial-scale production often employs continuous flow systems to enhance efficiency. Key modifications include:

Reaction Conditions and Optimization

Laboratory-Scale Parameters

Industrial Production Methodologies

Large-Batch Synthesis

Industrial protocols prioritize cost-effectiveness and safety:

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Hydrolysis: This reaction occurs readily in aqueous conditions or in the presence of a weak base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction process.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Sulfonic acids: Formed from hydrolysis reactions.

Sulfonyl hydrides: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and as a reagent for nucleophilic substitution reactions. Its sulfonyl chloride group allows for the formation of sulfonamide derivatives, which are crucial in medicinal chemistry.

Medicinal Chemistry

The compound has shown potential as a precursor for developing biologically active molecules. Notably, it has been investigated for its anticancer properties:

- Antiproliferative Activity : In studies involving cancer cell lines such as HT-29 (colon carcinoma) and MCF7 (breast carcinoma), this compound demonstrated significant inhibition of cell growth at nanomolar concentrations.

- Cytotoxic Effects : In models using pancreatic cancer cells (UM16), the compound exhibited an IC50 value of 0.58 µM, indicating potent cytotoxicity against resistant tumor types.

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific enzymes involved in critical biochemical pathways:

- Human Carbonic Anhydrases : The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II, which plays a vital role in pH regulation and carbon dioxide transport. This inhibition could have therapeutic implications for conditions such as glaucoma.

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

Wirkmechanismus

The mechanism of action of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form sulfonamide and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1,3-oxazol-2-yl)benzenesulfonyl chloride: Similar structure but with the oxazole ring substituted at the 2-position.

4-(1,3-thiazol-5-yl)benzenesulfonyl chloride: Contains a thiazole ring instead of an oxazole ring.

4-(1,3-oxazol-5-yl)benzenesulfonic acid: The sulfonic acid derivative of the compound.

Uniqueness

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is unique due to its specific substitution pattern and reactivity. The presence of the oxazole ring at the 5-position enhances its electrophilicity and makes it a versatile reagent in organic synthesis. Its ability to form stable sulfonamide derivatives is particularly valuable in medicinal chemistry and drug development.

Biologische Aktivität

4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of an oxazole ring attached to a benzenesulfonyl chloride moiety. This structure is conducive to various chemical reactions, making it a versatile intermediate in drug development.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that compounds containing the oxazole structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles have shown promising results in inhibiting cancer cell proliferation with low IC50 values ranging from 1.64 to 7.27 μM across different cancer types .

- Calcium Channel Inhibition : Studies have suggested that certain sulfonamide derivatives can act as calcium channel inhibitors. Specifically, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a reduction in perfusion pressure through calcium channel inhibition, indicating potential cardiovascular applications .

The mechanisms underlying the biological activity of this compound often involve interactions with specific molecular targets:

- Topoisomerase Inhibition : Some oxazole derivatives have been identified as inhibitors of DNA topoisomerases, which are critical enzymes involved in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .

- Calcium Channel Modulation : The ability of certain derivatives to inhibit calcium channels suggests a mechanism that could be beneficial for treating conditions related to vascular resistance and cardiac function .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of sulfonamide derivatives indicates favorable absorption and distribution characteristics. Studies using animal models have shown low acute toxicity levels for compounds derived from the oxazole framework, suggesting their potential safety for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride precursor with a functionalized oxazole moiety. For example:

- Step 1 : React 4-substituted benzenesulfonyl chloride with an oxazole-containing amine or alcohol under anhydrous conditions. Pyridine or triethylamine is often used to scavenge HCl .

- Step 2 : Cyclization of intermediates using reagents like Lawesson’s reagent (for thiazole analogs) or acidic/basic conditions to form the oxazole ring .

- Step 3 : Purification via column chromatography (e.g., silica gel with gradients of petroleum ether/dichloromethane) to isolate the product .

Q. How is this compound characterized in research settings?

- Methodological Answer : Characterization involves:

- Spectroscopy : ¹H-NMR for proton environment analysis (e.g., sulfonyl and oxazole protons), IR for S=O (1170–1370 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content validation (±0.4% tolerance) .

Q. What are the stability considerations for handling this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at –20°C in sealed amber vials. Hydrolysis risks are high due to sulfonyl chloride reactivity .

- Decomposition Monitoring : Periodic TLC or HPLC analysis to detect degradation (e.g., benzenesulfonic acid byproducts) .

Advanced Research Questions

Q. How can researchers introduce substituents on the oxazole ring to modulate reactivity or biological activity?

- Methodological Answer :

- Electrophilic Substitution : Use halogenation (e.g., NBS for bromination) or nitration at the oxazole’s 2- or 4-positions .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups. Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/water (80°C, 12 h) .

- Post-Functionalization : React the sulfonyl chloride with amines (e.g., primary/secondary amines) to form sulfonamides, which can enhance solubility or bioactivity .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to validate potency trends .

- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to correlate intracellular concentration with activity .

- Structural-Activity Relationships (SAR) : Compare analogs with systematic substitutions (e.g., methyl, halogen, or methoxy groups) to identify critical pharmacophores .

Q. What strategies mitigate hazards when handling this compound in large-scale reactions?

- Methodological Answer :

- Safety Protocols : Use gloveboxes for moisture-sensitive steps and impervious gloves (e.g., nitrile or neoprene) to prevent skin contact .

- Waste Management : Neutralize residual sulfonyl chloride with 10% sodium bicarbonate before disposal .

- Reaction Optimization : Replace traditional chlorination agents (e.g., PCl₅) with safer alternatives like SOCl₂ in controlled reflux setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.